molecular formula C6H4BrF5N2O2S B1372116 4-Amino-3-bromo-5-nitrophenylsulphur pentafluoride CAS No. 1159512-33-0

4-Amino-3-bromo-5-nitrophenylsulphur pentafluoride

Cat. No. B1372116
CAS RN: 1159512-33-0
M. Wt: 343.07 g/mol
InChI Key: JDXVOSDDSUMRRH-UHFFFAOYSA-N
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Description

“4-Amino-3-bromo-5-nitrophenylsulphur pentafluoride” is a chemical compound with the CAS Number: 1159512-33-0 . It has a molecular weight of 343.07 . The IUPAC name for this compound is 2-bromo-6-nitro-4-(pentafluoro-lambda~6~-sulfanyl)aniline . It is a solid at room temperature .


Molecular Structure Analysis

The molecule contains a total of 21 bonds, including 17 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Phenothiazines : The compound is utilized in the synthesis of 3-bromo-1,2-dimethylphenothiazines, which have a wide range of pharmacological activities. This process involves Smiles rearrangement and is significant for creating new medicinal agents (Sharma, Gupta, Gautam, & Gupta, 2002).

  • Zinc Phthalocyanine Synthesis : It plays a role in synthesizing zinc phthalocyanine derivatives with high singlet oxygen quantum yield, essential for photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Nitration of Polyfluoro-compounds : The compound is involved in the nitration of various polyfluoro-benzenes and biphenyls, contributing to the development of mononitro-compounds (Coe, Jukes, & Tatlow, 1966).

Biological and Chemical Applications

  • Antimicrobial and Anti-inflammatory Activities : Its derivatives are explored for in vitro antimicrobial, antioxidant, and anti-inflammatory activities, indicating potential pharmaceutical applications (Devi, Yadav, & Singh, 2019).

  • Synthesis of Functionally Diverse Sulfones : It is used in synthesizing various sulfones, which can be transformed into enones or dienones, showcasing its versatility in organic synthesis (Auvray, Knochel, & Normant, 1985).

  • Aromatic Nucleophilic Substitution and Rearrangement : It plays a role in aromatic nucleophilic substitution with rearrangement, useful for synthesizing various organic compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Synthesis of Novel Compounds : Its derivatives are involved in synthesizing new compounds with potential antibacterial properties, as demonstrated through molecular docking studies (Kumar et al., 2021).

Material Science Applications

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . The hazard statements include H301+H311+H331;H315;H319;H335 . The precautionary statements include P271;P261;P280 .

properties

IUPAC Name

2-bromo-6-nitro-4-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF5N2O2S/c7-4-1-3(17(8,9,10,11)12)2-5(6(4)13)14(15)16/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXVOSDDSUMRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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